(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone
Overview
Description
2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, also known as 2-BIPM, is an organic compound with a wide range of applications in scientific research. It is a brominated phenylacetone with a unique structure that has a variety of uses in the laboratory. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, 2-BIPM has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
Scientific Research Applications
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, polymers, and dyes. In addition, it has been used as a starting material for the synthesis of a number of drugs, including antibiotics and analgesics. Furthermore, (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been used in the study of biochemical and physiological processes, such as enzyme inhibition, enzyme activation, and signal transduction.
Mechanism Of Action
The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes and receptors, and to modulate their activity. Furthermore, it has been shown to interact with a variety of cellular components, including DNA and lipids, and to modify their structures.
Biochemical And Physiological Effects
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and proteases. Furthermore, it has been shown to modulate the activity of a number of receptors, including the mu-opioid receptor and the 5-HT2A receptor. In addition, it has been shown to modulate the activity of a number of ion channels, including the KATP and the L-type calcium channels.
Advantages And Limitations For Lab Experiments
The main advantage of using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively safe compound, with a low toxicity and no known adverse effects. However, there are a few limitations to using (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is relatively unstable and can degrade over time.
Future Directions
There are a number of potential future directions for research involving (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug synthesis and drug delivery. Furthermore, further research could be conducted to explore its potential applications in the study of diseases and disorders, such as cancer and neurodegenerative diseases. Finally, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and dyes.
properties
IUPAC Name |
(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSRIHGWPCDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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